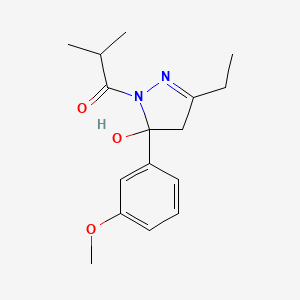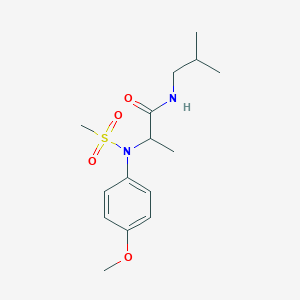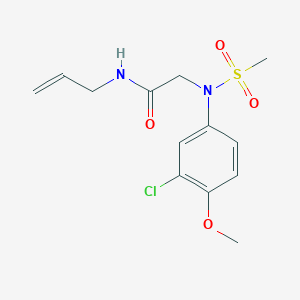![molecular formula C17H23Cl2NO5 B5131681 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate](/img/structure/B5131681.png)
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the sigma-1 receptor, which is a protein found in the central nervous system. The sigma-1 receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. As such, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has the potential to be a valuable tool for investigating the role of the sigma-1 receptor in these processes.
Wirkmechanismus
The mechanism of action of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate is related to its ability to selectively block the activity of the sigma-1 receptor. The sigma-1 receptor is a protein found in the central nervous system that has been implicated in a wide range of physiological and pathological processes. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of various signaling pathways and cellular processes that are regulated by the sigma-1 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate are related to its ability to selectively block the activity of the sigma-1 receptor. This receptor has been implicated in a wide range of physiological and pathological processes, including pain perception, neuroprotection, and addiction. By blocking the activity of this receptor, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate can modulate the activity of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor's activity. Additionally, this compound has been extensively studied and characterized in the scientific literature, which makes it a well-established tool for investigating the role of the sigma-1 receptor in various physiological and pathological processes.
The limitations of using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in lab experiments include its potential off-target effects, which could interfere with the interpretation of experimental results. Additionally, this compound may not be suitable for all experimental models, depending on the specific research question being addressed.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. One potential direction is to further investigate the role of the sigma-1 receptor in addiction and substance abuse. This could involve using this compound in animal models of addiction to investigate the underlying mechanisms of addiction and potential therapeutic targets.
Another potential direction is to investigate the role of the sigma-1 receptor in neuroprotection and neurodegenerative diseases. This could involve using 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate in animal models of neurodegenerative diseases to investigate the potential neuroprotective effects of sigma-1 receptor modulation.
Finally, there is potential for the development of new sigma-1 receptor modulators based on the structure of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate. By modifying the structure of this compound, it may be possible to develop new compounds with improved selectivity and efficacy for the sigma-1 receptor.
Synthesemethoden
The synthesis of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been described in the scientific literature. The compound can be prepared by reacting 2,4-dichloro-6-methylphenol with propargyl bromide to form 3-(2,4-dichloro-6-methylphenoxy)propyne. This intermediate can then be reacted with piperidine to form 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine. Finally, this compound can be reacted with oxalic acid to form the oxalate salt of 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been used in a variety of scientific studies to investigate the role of the sigma-1 receptor in various physiological and pathological processes. For example, this compound has been used to study the involvement of the sigma-1 receptor in neuropathic pain, depression, and addiction. In these studies, 1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine oxalate has been shown to be a selective antagonist of the sigma-1 receptor, and has been used to block the activity of this receptor in various experimental models.
Eigenschaften
IUPAC Name |
1-[3-(2,4-dichloro-6-methylphenoxy)propyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-10-13(16)11-14(17)15(12)19-9-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h10-11H,2-9H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSMAADVJOREMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCCCC2)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)

![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-methoxybenzyl)-N-methylmethanamine](/img/structure/B5131656.png)
![ethyl 1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5131659.png)
![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5131669.png)
![1-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5131670.png)

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)

